(4-Bromo-1-methyl-2-nitro-1H-imidazol-5-yl)methanol
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Overview
Description
(4-Bromo-1-methyl-2-nitro-1H-imidazol-5-yl)methanol is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of biological activities and are used in various applications, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-methyl-2-nitro-1H-imidazol-5-yl)methanol typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
The scalability of these methods ensures the efficient production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1-methyl-2-nitro-1H-imidazol-5-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are commonly used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazoles, amines, and other functionalized derivatives .
Scientific Research Applications
(4-Bromo-1-methyl-2-nitro-1H-imidazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its imidazole core structure.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts
Mechanism of Action
The mechanism of action of (4-Bromo-1-methyl-2-nitro-1H-imidazol-5-yl)methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another imidazole derivative with antimicrobial properties.
Tinidazole: Similar to metronidazole, used for its antiprotozoal and antibacterial activities.
Omeprazole: An imidazole derivative used as a proton pump inhibitor for treating ulcers.
Uniqueness
(4-Bromo-1-methyl-2-nitro-1H-imidazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo and nitro groups allows for diverse chemical reactions and potential biological activities .
Properties
Molecular Formula |
C5H6BrN3O3 |
---|---|
Molecular Weight |
236.02 g/mol |
IUPAC Name |
(5-bromo-3-methyl-2-nitroimidazol-4-yl)methanol |
InChI |
InChI=1S/C5H6BrN3O3/c1-8-3(2-10)4(6)7-5(8)9(11)12/h10H,2H2,1H3 |
InChI Key |
OLLUEYDLBHWCGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C1[N+](=O)[O-])Br)CO |
Origin of Product |
United States |
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